1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea is a complex organic compound featuring a unique structure that combines an indane moiety with a substituted phenylethyl urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Hydroxylation: The resulting indane is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) to introduce the hydroxyl group at the desired position.
Urea Formation: The hydroxylated indane is reacted with an isocyanate derivative of the substituted phenylethyl group. This step typically requires a base such as triethylamine (TEA) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The urea moiety can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the urea moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of the indane and phenylethyl urea structures may offer unique pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the urea and hydroxyl groups. The indane moiety could provide additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylurea: Similar structure but lacks the substituted phenylethyl group.
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-hydroxy-5-methylphenyl)ethyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group on the phenyl ring, in particular, could influence its electronic properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-7-8-18(25-2)15(11-13)9-10-21-20(24)22-19-16-6-4-3-5-14(16)12-17(19)23/h3-8,11,17,19,23H,9-10,12H2,1-2H3,(H2,21,22,24)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEWUKSFDYYQOZ-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCNC(=O)NC2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)CCNC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.